6-Hydroxybentazone

描述

6-羟基苯达松是苯达松的一级代谢产物,苯达松是一种广泛使用的除草剂。 苯达松以其对水稻、玉米、豆类和花生等作物中阔叶杂草和莎草的 选择性控制而闻名 . 6-羟基苯达松的化学结构特征是苯达松分子上存在一个羟基,这极大地影响了它的化学性质和生物活性 .

准备方法

6-羟基苯达松的合成通常涉及苯达松的羟基化。这个过程可以通过多种合成路线实现,包括化学方法和酶促方法。 一种常见的方法是在受控反应条件下使用羟基化剂将羟基引入苯达松分子 . 工业生产方法通常涉及大规模化学合成,确保该化合物的高纯度和产量 .

化学反应分析

6-羟基苯达松会发生多种类型的化学反应,包括:

氧化: 羟基可以进一步氧化形成各种氧化产物。

还原: 该化合物可以发生还原反应,导致形成还原衍生物。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .

科学研究应用

Pesticide Residue Analysis

6-Hydroxybentazone is primarily studied within the context of pesticide residue analysis due to its presence as a metabolite of bentazone. Research has demonstrated the importance of quantifying this compound to assess the environmental impact and safety of herbicide usage.

Methodologies

- QuEChERS Method : A modified Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) method has been developed for the determination of bentazone and its metabolites, including this compound, in wheat samples. This method employs high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for accurate quantification. The average recoveries for this method ranged from 72.9% to 108.7%, with limits of quantification (LOQs) between 2.5–12 μg/kg .

| Compound | t R (min) | Quantification Ion Transition | Collision Energy (V) |

|---|---|---|---|

| This compound | 0.64 | 255.2–148.1 | 20 |

| 255.2–213.2 | 15 | ||

| 255.2–121.1 | 25 |

Environmental Monitoring

Research into the environmental fate of bentazone and its metabolites, including this compound, has highlighted their mobility and persistence in agricultural ecosystems. Studies indicate that these compounds can leach into groundwater, raising concerns about water quality and safety.

Groundwater Contamination

- Monitoring data from various European countries have shown that bentazone residues can exceed acceptable limits in groundwater, emphasizing the need for ongoing surveillance of its metabolites like this compound . The mobility of these compounds under field conditions necessitates careful management practices to mitigate environmental risks.

Food Safety Assessments

The presence of pesticide residues in food products is a critical area of concern for public health. Regulatory bodies like the European Food Safety Authority (EFSA) have conducted assessments to evaluate the dietary intake risks associated with bentazone and its metabolites.

Toxicological Studies

- Toxicokinetic studies have demonstrated that only a small fraction (approximately 2%) of administered bentazone is excreted as this compound in animal models . This finding supports the need for comprehensive risk assessments to ensure that food products remain safe for consumer consumption.

Regulatory Frameworks

The regulation of pesticide residues involves establishing maximum residue levels (MRLs) for compounds like bentazone and its metabolites, including this compound. These regulatory measures are crucial for ensuring consumer safety and maintaining agricultural sustainability.

Risk Assessment Outcomes

作用机制

6-羟基苯达松的主要作用机制与其作为苯达松代谢产物的作用有关。苯达松通过与光系统 II (PSII) 中的电子传递体质醌竞争 QB 结合位点来抑制光合作用。 这种抑制破坏了电子传递,导致敏感植物物种产生氧化应激 . 苯达松羟基化形成 6-羟基苯达松是植物和其他生物体解毒过程的一部分 .

相似化合物的比较

6-羟基苯达松类似于苯达松的其他羟基化代谢产物,例如 8-羟基苯达松。 它在其特定的羟基化位置是独特的,这会影响其化学性质和生物活性 . 其他类似化合物包括 N-甲基苯达松和各种苯达松衍生物,它们各自具有不同的代谢途径和环境行为 .

参考文献

生物活性

6-Hydroxybentazone is a significant metabolite of the herbicide bentazone, which is widely used in agricultural practices for controlling broadleaf weeds. Understanding the biological activity of this compound is crucial for assessing its environmental impact, potential toxicity, and overall safety in agricultural applications. This article compiles diverse research findings, case studies, and data tables related to the biological activity of this compound.

Metabolism and Excretion

This compound is formed as a minor urinary metabolite from bentazone, accounting for approximately 1-6% of the administered dose in animal studies. Research indicates that after administration of [^14C]bentazone, over 95% of the radioactivity was recovered in urine within 48 hours, predominantly as unchanged bentazone, with only about 2% excreted as this compound .

Case Studies

- Acute Toxicity Studies : Research involving acute toxicity assessments in rats and mice has been largely inconclusive due to a lack of comprehensive studies on this compound itself. Instead, read-across data from parent compounds (bentazone and 8-hydroxybentazone) have been utilized to infer potential risks .

- Genotoxicity Predictions : Using quantitative structure-activity relationship (QSAR) models, predictions indicate that this compound is unlikely to be genotoxic regarding chromosome aberration and aneugenicity. However, these predictions require validation through experimental data .

Environmental Impact

The metabolism of bentazone and its metabolites, including this compound, has been studied in various crops. The metabolites are generally found at low levels (below 0.1 mg/kg) in plant tissues post-application, suggesting rapid degradation and low accumulation potential . This rapid metabolism is crucial for minimizing environmental residues.

Table 1: Metabolism of Bentazone in Animal Studies

| Study Type | Administered Dose | Major Excreted Metabolite | % of Total Dose Excreted |

|---|---|---|---|

| Intravenous | 4 mg/kg | Unchanged Bentazone | ~76.83% |

| Oral (Free Acid) | 4 mg/kg | Unchanged Bentazone | ~83% |

| Oral (Sodium Salt) | 4 mg/kg | This compound | ~2% |

Table 2: Toxicological Reference Values for Bentazone and Its Metabolites

| Compound | Acute Toxicity Data Available | Genotoxicity Assessment |

|---|---|---|

| Bentazone | Yes | Yes |

| 8-Hydroxybentazone | Limited | Yes |

| This compound | No | Predicted as Non-genotoxic |

属性

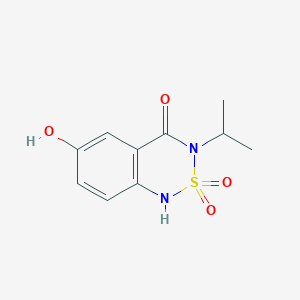

IUPAC Name |

6-hydroxy-2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11-17(12,15)16/h3-6,11,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKWIOBXPPFARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866809 | |

| Record name | 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60374-42-7 | |

| Record name | 6-Hydroxybentazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60374-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxybentazon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060374427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-2,1,3-Benzothiadiazin-4(3H)-one, 6-hydroxy-3-(1-methylethyl)-, 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism by which plants detoxify bentazon?

A: Research suggests that tolerant corn cultivars detoxify bentazon primarily through the activity of bentazon 6-hydroxylase (B6H). This enzyme catalyzes the conversion of bentazon to 6-hydroxybentazon, a less toxic metabolite. []

Q2: Are there other plant enzymes capable of metabolizing 6-hydroxybentazon?

A: Yes, studies have identified two glucosyltransferases in soybean that can further metabolize 6-hydroxybentazon. One is a soluble flavonol glucosyltransferase, primarily involved in kaempferol metabolism, and the other is a membrane-bound glucosyltransferase, primarily involved in p-hydroxyphenylpyruvic acid metabolism. These enzymes exhibit overlapping substrate specificity, suggesting that 6-hydroxybentazon might undergo further detoxification through glucosylation. []

Q3: Can microorganisms degrade bentazon?

A: Yes, research indicates that certain soil microorganisms can degrade bentazon. For instance, under submerged conditions in a specific soil type (Cheong Won A soil), bentazon degradation yielded 6-hydroxybentazon as the major product, with 8-hydroxybentazon and anthranilic acid as minor products. [] Additionally, the fungus Rhizopus stolonifer was found to produce anthranilic acid as the major degradation product from bentazon. []

Q4: Is there a method to simultaneously analyze bentazon and its metabolites, including 6-hydroxybentazon?

A: Yes, a single C18 column reversed-phase high-performance liquid chromatography (HPLC) method has been developed to separate and quantify bentazon, 6-hydroxybentazon, and 8-hydroxybentazon simultaneously. This method utilizes a specific mobile phase composition, flow rate, and detection wavelength for accurate analysis. []

Q5: Are there any known inducers of bentazon 6-hydroxylase activity in plants?

A: Research shows that pretreating corn seeds with 1,8-naphthalic anhydride can increase B6H activity, potentially enhancing their tolerance to bentazon. [] Furthermore, treating corn shoots with ethanol at specific concentrations has also been observed to increase B6H activity in tolerant cultivars. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。